![molecular formula C16H15NO4 B5851823 methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate, also known as MAFAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAFAB belongs to the class of furanocoumarins, which are naturally occurring compounds found in various plants and fungi. In
Mécanisme D'action
The mechanism of action of methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate is not fully understood. However, it has been suggested that methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has also been shown to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects
methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to reduce oxidative stress and inflammation in the brain, potentially protecting against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate also exhibits low toxicity, making it suitable for use in cell culture and animal studies. However, methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate is not fully understood, which can make it challenging to interpret results from experiments.
Orientations Futures
There are several future directions for methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate research. One area of interest is the development of more efficient synthesis methods for methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate and its potential therapeutic applications. Furthermore, the use of methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate in combination with other compounds or therapies should be explored to enhance its efficacy. Overall, methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully realize its potential.
Conclusion
In conclusion, methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate is a promising chemical compound that has gained significant attention in scientific research. It has shown potential for use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. While there are still many unanswered questions regarding its mechanism of action and potential therapeutic applications, methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate represents a valuable area of research for the future.
Méthodes De Synthèse
Methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate can be synthesized through a multi-step process starting from 3-(5-methyl-2-furyl)acrylic acid and 4-aminobenzoic acid. The reaction involves the use of various reagents and solvents, including N,N-dimethylformamide, triethylamine, and acetic anhydride. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
Methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has also been investigated for its use in treating skin diseases, such as psoriasis and eczema. Additionally, methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has shown promise in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-3-8-14(21-11)9-10-15(18)17-13-6-4-12(5-7-13)16(19)20-2/h3-10H,1-2H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCAVKOCOHUKH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

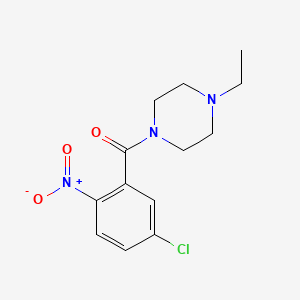



![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
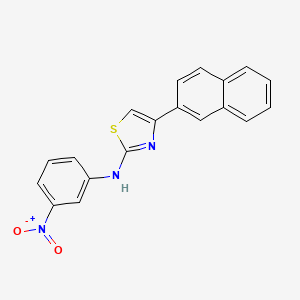
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)
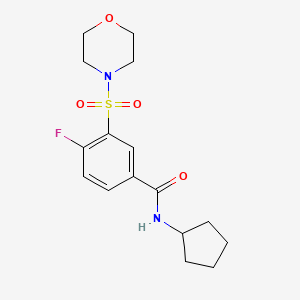

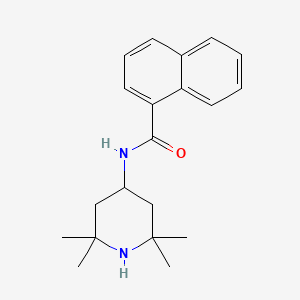

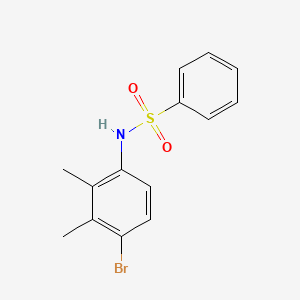
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)